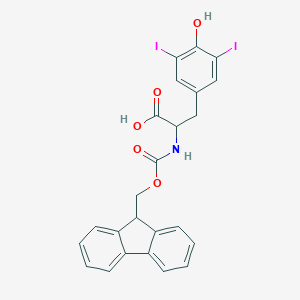
Fmoc-Tyr(3,5-I2)-OH
説明
Fmoc-Tyr(3,5-I2)-OH, also known as Fmoc-3,5-diiodo-L-tyrosine, is a tyrosine derivative . Its IUPAC name is (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid . The molecular weight of Fmoc-Tyr(3,5-I2)-OH is 655.23 .
Molecular Structure Analysis
The molecular formula of Fmoc-Tyr(3,5-I2)-OH is C24H19I2NO5 . The InChI code is 1S/C24H19I2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m0/s1 .Physical And Chemical Properties Analysis
Fmoc-Tyr(3,5-I2)-OH is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学的研究の応用
Synthesis of Phosphopeptides : Fmoc-Tyr(PO3H2)-OH has been used for the synthesis of Tyr(P)-peptides. However, recent advances have shifted preference towards derivatives like Fmoc-Tyr(PO3 tBu2)-OH and Fmoc-Tyr-(PO3 Dmpse2)-OH due to their ease of incorporation, reliability, and efficiency in peptide synthesis, including the ability to generate complex multiphosphorylated peptide sequences (Perich, 1997).
Solid-Phase Synthesis of Tyr(P)-Containing Peptides : The use of t-butyl phosphate protection, as seen in Fmoc-Tyr(PO3tBu2)-OH, has been demonstrated to be a simple and effective method for synthesizing Tyr(P)-containing peptides. This approach overcomes challenges associated with other derivatives (Perich & Reynolds, 2009).
Alternative Phosphate Protecting Groups : Research into N,N′-Dialkyldiamide-type phosphate protecting groups for Fmoc synthesis of phosphotyrosine-containing peptides has been conducted, exploring stable crystal derivatives and their stability and cleavage properties in peptide synthesis (Ueki et al., 1996).
Preparation of O-Phosphotyrosine-Containing Peptides : Studies have established that with advancements in solid-phase synthesis techniques and alternative phosphate-protecting groups, the synthesis of large and complex Tyr(P)-containing peptides has become routine (Perich, 1991).
Synthesis of Specific Peptide Sequences : The use of Fmoc-Tyr(PO3Me2)-OH in Fmoc-polyamide procedure for the incorporation of O-phosphotyrosine into synthetic peptides has been described, with applications in creating model peptide sequences (Kitas et al., 1989).
Synthesis and Characterization of Branched Phosphopeptides : The solid-phase synthesis of branched peptides using Fmoc chemistry, including the use of Fmoc-O-phospho-l-tyrosine, has been explored for creating peptides with higher specificity and affinity for certain protein domains (Xu et al., 2004).
Conformational Analysis of Phosphotyrosine-Containing Peptides : Research into the conformational properties of O-phosphotyrosine-containing peptides has revealed changes in helicity and secondary structural elements following tyrosine O-phosphorylation (Wade et al., 1995).
Hydrogel Formation and Graphene Incorporation : Studies on the formation of supramolecular hydrogels using Fmoc-protected synthetic dipeptides, including Fmoc-Tyr-Asp-OH, have led to the development of hybrid hydrogels incorporating reduced graphene oxide (Adhikari & Banerjee, 2011).
Enzymatic Synthesis of Peptides : The enzymatic synthesis of cholecystokinin-octapeptide using Fmoc-Asp-Tyr (SO3Ba1/2)-OH as the N-terminal fragment highlights a method for synthesizing peptides without extensive side-chain protection (Sakina et al., 1988).
Synthesis of Peptides with Modified Amino Acids : The preparation of Fmoc-β2hXaa-OH derivatives for solid-phase syntheses of β-peptides demonstrates the flexibility of Fmoc synthesis in incorporating non-standard amino acids into peptides (Šebesta & Seebach, 2003).
Safety and Hazards
Fmoc-Tyr(3,5-I2)-OH is labeled with the GHS07 pictogram. The signal word is “Warning”. The hazard statements are H302, H315, H319, and H335. The precautionary statements are P261 and P305+P351+P338 .
Relevant Papers Unfortunately, the search results do not provide specific references to relevant papers on Fmoc-Tyr(3,5-I2)-OH .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19I2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNWCIROCRMKAY-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)I)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)I)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19I2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Tyr(3,5-I2)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















